molecular formula C17H14F3N3O2 B2940188 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1351604-74-4

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2940188
CAS No.: 1351604-74-4
M. Wt: 349.313
InChI Key: IBCAWRROXMLLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.

Scientific Research Applications

Orexin Receptors and Sleep Modulation:

  • Dugovic et al. (2009) investigated the role of orexin-1 (OX1R) and orexin-2 (OX2R) receptors in sleep-wake modulation, utilizing selective antagonists. They found that blockade of OX2R initiated and prolonged sleep, which is consistent with the deactivation of the histaminergic system. Simultaneous inhibition of OX1R attenuated the sleep-promoting effects mediated by selective OX2R blockade, potentially correlated with dopaminergic neurotransmission (Dugovic et al., 2009).
  • Bonaventure et al. (2015) studied a selective OX1R antagonist, compound 56, which demonstrated target engagement and specific OX1R blockade. This compound prevented prolongation of sleep onset in a rat model of psychological stress without affecting sleep duration, suggesting OX1R antagonism as a novel therapeutic strategy for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Anion Receptor Chemistry:

  • Amendola et al. (2006) explored the complexation and anion recognition properties of a urea derivative. They found that the receptor they studied could distinguish between different anions, suggesting applications in sensing or separation processes (Amendola et al., 2006).

Synthesis and Chemical Properties:

  • Nowicki and Fabrycy (1976) discussed the synthesis of 1-aryl-3-hydroxyisoquinolines from methyl o-acylphenylacetates and urea. They also examined the biological activity of some synthesized compounds against various bacteria (Nowicki & Fabrycy, 1976).
  • Lai et al. (2014) developed a green process for the synthesis of 1-(4-haloisoquinolin-1-yl)ureas. This process is notable for its efficiency and the variety of substituents it accommodates, highlighting its potential utility in synthetic chemistry (Lai et al., 2014).

Pharmaceutical Applications:

  • Bolchi et al. (2013) described a racemization process for (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing the urinary antispasmodic drug solifenacin. This process can be industrially useful for recycling the waste R enantiomer in large-scale production (Bolchi et al., 2013).
  • Dhokale et al. (2019) synthesized and evaluated novel urea and thiourea analogues for antibacterial activity. They found that these compounds showed good yield and comparable antibacterial efficacy against S. aureus and E. coli (Dhokale et al., 2019).

Properties

IUPAC Name

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)13-3-1-2-4-14(13)23-16(25)22-11-6-5-10-7-8-21-15(24)12(10)9-11/h1-6,9H,7-8H2,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCAWRROXMLLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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